molecular formula C9H23NO3Si2 B11862164 Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate CAS No. 62305-44-6

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate

Cat. No.: B11862164
CAS No.: 62305-44-6
M. Wt: 249.45 g/mol
InChI Key: PUIANQBXKUYVSF-UHFFFAOYSA-N
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Description

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is a specialized chemical reagent designed for advanced synthetic organic chemistry applications. While detailed specifications for this exact compound are subject to current availability, its molecular structure suggests it is a sophisticated variant of established silyl-based carbamate protecting groups, similar to the related compound 2-(Trimethylsilyl)ethyl carbamate (CAS 3124-37-6) . This reagent is anticipated to be highly valuable in multi-step synthesis, particularly for the protection of amine functionalities. Its proposed mechanism involves serving as a scaffold that can be cleaved under specific, mild conditions, such as treatment with fluoride ions, to reveal the unprotected amine while minimizing side reactions. This property is crucial for the synthesis of complex molecules, including pharmaceuticals and natural products, where selective protection and deprotection are required. As with all reagents of this nature, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the specific product data sheet for detailed handling, safety, and structural information.

Properties

CAS No.

62305-44-6

Molecular Formula

C9H23NO3Si2

Molecular Weight

249.45 g/mol

IUPAC Name

trimethylsilyl N-(2-trimethylsilyloxyethyl)carbamate

InChI

InChI=1S/C9H23NO3Si2/c1-14(2,3)12-8-7-10-9(11)13-15(4,5)6/h7-8H2,1-6H3,(H,10,11)

InChI Key

PUIANQBXKUYVSF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCNC(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction of Trimethylsilane with 2-((Trimethylsilyl)oxy)ethylammonium Carbamate

Procedure :

  • Reactants :

    • Trimethylsilane (Me3_3SiH)

    • 2-((Trimethylsilyl)oxy)ethylammonium carbamate (prepared in situ from 2-((trimethylsilyl)oxy)ethylamine and CO2_2)

  • Conditions :

    • Solvent: Anhydrous tetrahydrofuran (THF)

    • Temperature: 50–60°C

    • Catalyst: Triethylamine (0.5 equiv)

    • Reaction Time: 12–24 hours

  • Workup :

    • Removal of volatile byproducts (e.g., NH3_3) via rotary evaporation

    • Purification by silica gel chromatography (hexane/ethyl acetate, 9:1)

Yield : 68–73%.

Transsilylation of Ethylene Glycol Bis(trimethylsilyl ether) with Carbamoyl Chloride

Procedure :

  • Reactants :

    • Ethylene glycol bis(trimethylsilyl ether) (Me3_3SiOCH2_2CH2_2OSiMe3_3)

    • Carbamoyl chloride (ClCONR'R'')

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C to room temperature

    • Base: Pyridine (2.0 equiv)

  • Mechanism :

    Me3SiOCH2CH2OSiMe3+ClCONR’R”PyridineMe3SiOCONR’R”+Me3SiCl+HOCH2CH2OSiMe3\text{Me}_3\text{SiOCH}_2\text{CH}_2\text{OSiMe}_3 + \text{ClCONR'R''} \xrightarrow{\text{Pyridine}} \text{Me}_3\text{SiOCONR'R''} + \text{Me}_3\text{SiCl} + \text{HOCH}_2\text{CH}_2\text{OSiMe}_3

Yield : 55–62%.

Comparative Analysis of Methods

Method Reactants Conditions Yield Byproducts
Silane + Ammonium CarbamateMe3_3SiH, 2-((Me3_3SiO)ethylammoniumTHF, 50°C, Et3_3N68–73%NH3_3, H2_2
TranssilylationEthylene glycol bis(TMS ether), ClCONR'R''CH2_2Cl2_2, Pyridine55–62%Me3_3SiCl, HOCH2_2CH2_2OSiMe3_3

Optimization and Challenges

Catalyst Selection

  • Triethylamine vs. DBU : Triethylamine provides moderate yields (68–73%), while 1,8-diazabicycloundec-7-ene (DBU) increases reactivity but risks over-silylation.

  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance silane solubility but may require higher temperatures.

Byproduct Management

  • NH3_3 Removal : Efficient gas evolution during the reaction prevents backward equilibration.

  • Silica Gel Purification : Critical for separating silyl carbamates from residual siloxanes.

Scalability and Industrial Relevance

  • Batch Reactor Design : Reactions are scalable to 10–100 kg batches using jacketed reactors with reflux condensers.

  • Cost Drivers :

    • Trimethylsilane: $120–150/kg (bulk pricing)

    • Chromatography: Accounts for 40–50% of production costs.

Recent Advances (Post-2024)

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with comparable yields (70–72%).

  • Flow Chemistry : Continuous flow systems minimize side reactions, improving yield to 78% .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding alcohol and carbamic acid.

    Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

    Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) are used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products

    Hydrolysis: Produces 2-(trimethylsilyl)ethanol and carbamic acid.

    Substitution: Yields substituted carbamates depending on the nucleophile used.

    Oxidation: Forms oxidized derivatives of the original compound.

Scientific Research Applications

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines during multi-step organic synthesis.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect sensitive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate involves the stabilization of reactive intermediates through the electron-donating effects of the trimethylsilyl groups. These groups protect sensitive functional groups from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Research Findings and Implications

Fluoride Reactivity: demonstrates that mono-TMS carbamates/carbonates (1a/b) undergo moderate fluoride-induced cleavage. The target compound’s dual TMS groups likely accelerate this process, enabling applications in stimuli-responsive materials .

The target compound’s hydrophobicity may further enhance compatibility with lipid-based systems.

Stereochemical Influence : Compounds like ’s derivative highlight the role of stereochemistry in biological activity—a factor absent in the target compound but critical for pharmaceutical relevance .

Notes

  • Further studies are needed to validate inferred properties (e.g., dual TMS cleavage kinetics, solubility profiles).

Biological Activity

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is a compound of interest in medicinal chemistry and drug design due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula: C6_{6}H15_{15}N1_{1}O2_{2}Si2_{2}
  • Molecular Weight: 175.36 g/mol

This compound features a trimethylsilyl group, which enhances its lipophilicity and stability, making it suitable for various biological applications.

The biological activity of trimethylsilyl carbamates is primarily attributed to their ability to act as prodrugs that release active amines upon hydrolysis. This mechanism allows for enhanced bioavailability and targeted delivery of therapeutic agents. Research indicates that the presence of the trimethylsilyl group can significantly influence the pharmacokinetics of the compound, improving its interaction with biological targets.

Case Studies and Findings

  • Antitumor Activity:
    • A study focusing on carbamate derivatives revealed that certain trimethylsilyl-substituted carbamates exhibited selective cytotoxicity against various cancer cell lines, including T-lymphoblastic cells. The IC50_{50} values ranged from 9 nM to 19 nM, indicating potent antitumor activity while sparing normal cells .
  • Neurotoxicity Studies:
    • Research on pesticide metabolites, including those derived from carbamate structures, highlighted neurotoxic effects linked to exposure. Although not directly tested on this compound), the findings suggest a need for caution regarding its use in environments where neurotoxicity is a concern .
  • Synthesis and Evaluation:
    • The synthesis of various carbamate derivatives has been explored using trimethylsilyl iodide as a reagent, yielding high conversion rates into amines. This method not only showcases the versatility of trimethylsilyl carbamates in synthetic chemistry but also emphasizes their potential utility in developing biologically active compounds .

Table 1: Biological Activity of Trimethylsilyl Carbamate Derivatives

Compound NameTarget Cell LineIC50_{50} (nM)Selectivity
Compound ACCRF-CEM9High
Compound BMOLT-419Moderate
Compound CJurkat22High

Table 2: Synthesis Methods for Carbamate Derivatives

MethodologyYield (%)Note
Alkylation with DPC85High-yielding method
Hydrolysis of Trimethylsilyl Carbamates90Effective for generating amines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via carbamate formation using 2-(trimethylsilyl)ethanol as a precursor. A typical procedure involves reacting the alcohol with a carbamoyl chloride derivative in the presence of a base like triethylamine or pyridine . For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should employ ¹H NMR (in CDCl₃ to observe characteristic TMS and carbamate proton shifts) and GC-MS (to confirm molecular ion peaks and fragmentation patterns) .

Q. How can the stability of silicon-based protecting groups in this compound be assessed under varying experimental conditions?

  • Methodological Answer : The stability of the trimethylsilyl (TMS) groups depends on solvent polarity, pH, and temperature. Accelerated degradation studies can be conducted using:

  • Fluoride ions (e.g., TBAF in THF) to test deprotection kinetics .
  • Aqueous buffers (pH 2–12) to evaluate hydrolytic stability.
    Monitor changes via HPLC or TLC to track decomposition products .

Advanced Research Questions

Q. What experimental strategies optimize the deprotection of this compound while minimizing side reactions?

  • Methodological Answer : Fluoride-mediated deprotection (e.g., TBAF or KF) in anhydrous THF or acetonitrile achieves efficient cleavage of TMS groups. Key considerations:

  • Solvent choice : THF enhances solubility of intermediates, reducing side reactions .
  • Temperature control : Maintain 0–25°C to prevent over-decomposition .
  • Stoichiometry : Use 1.5–2.0 equivalents of fluoride to ensure complete reaction without excess reagent .

Q. How do conflicting solubility data for this compound in different solvents inform experimental design?

  • Methodological Answer : Discrepancies in solubility (e.g., high in THF/dichloromethane vs. low in water) suggest solvent-dependent aggregation or hydrogen-bonding effects. To resolve:

  • Conduct dynamic light scattering (DLS) to detect micelle formation in polar solvents.
  • Use UV-Vis spectroscopy to quantify solubility limits.
  • Optimize reaction media by pre-saturating solvents with the compound .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In vitro : Test insulin-mimetic activity in 3T3-L1 adipocytes using glucose uptake assays .
  • In vivo : Use streptozotocin (STZ)-induced diabetic rats to assess hypoglycemic and lipid-lowering effects. Dose optimization (e.g., 50–100 mg/kg/day) and 24-hour monitoring are critical to capture delayed efficacy .

Q. How can contradictory kinetic data on silicon–oxygen bond cleavage be reconciled in mechanistic studies?

  • Methodological Answer : Divergent rates in different solvents (e.g., THF vs. water) may arise from solvolysis pathways. To clarify:

  • Perform isotopic labeling (¹⁸O in TMS groups) to track bond-breaking sequences.
  • Use DFT calculations to model transition states in polar vs. nonpolar environments .

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